molecular formula C28H38Cl2N2O7 B181204 ToP-53 dihydroChloride CAS No. 147238-98-0

ToP-53 dihydroChloride

Cat. No.: B181204
CAS No.: 147238-98-0
M. Wt: 585.5 g/mol
InChI Key: AOGFGBUUQUKBHV-LICKGGAWSA-N
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Description

ToP-53 dihydroChloride is a synthetic compound that has garnered significant attention in the field of medical research due to its potential therapeutic effects. It is a small molecule inhibitor of the protein MDM2, which regulates the activity of the tumor suppressor protein p53. The molecular formula of this compound is C28H38Cl2N2O7, and it has a molecular weight of 585.52 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ToP-53 dihydroChloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the reaction of a precursor compound with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include controlled temperature and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

ToP-53 dihydroChloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with altered functional groups, while substitution reactions can yield compounds with different substituents .

Scientific Research Applications

ToP-53 dihydroChloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of MDM2 inhibition on various chemical pathways.

    Biology: The compound is employed in biological research to investigate its effects on cellular processes and protein interactions.

    Medicine: this compound is being studied for its potential therapeutic effects in cancer treatment due to its ability to inhibit MDM2 and activate p53.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

ToP-53 dihydroChloride exerts its effects by inhibiting the protein MDM2, which is a negative regulator of the tumor suppressor protein p53. By binding to MDM2, this compound prevents the degradation of p53, leading to increased levels of p53 in cells. This activation of p53 results in the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair . The molecular targets and pathways involved include the MDM2-p53 interaction and downstream signaling pathways that mediate the cellular response to stress and DNA damage .

Comparison with Similar Compounds

Similar Compounds

ToP-53 dihydroChloride is similar to other MDM2 inhibitors such as nutlin-3a, RG7112, and MI-773. These compounds also target the MDM2-p53 interaction and have been studied for their potential therapeutic effects in cancer treatment .

Uniqueness

What sets this compound apart from other similar compounds is its specific chemical structure, which allows for a unique binding affinity to MDM2. This unique binding property may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in terms of efficacy and safety .

Properties

IUPAC Name

(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O7.2ClH/c1-29(2)8-9-30(3)7-6-17-18-12-21-22(37-15-36-21)13-19(18)25(26-20(17)14-35-28(26)32)16-10-23(33-4)27(31)24(11-16)34-5;;/h10-13,17,20,25-26,31H,6-9,14-15H2,1-5H3;2*1H/t17-,20-,25-,26+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGFGBUUQUKBHV-LICKGGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)CC[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147238-98-0
Record name TOP-53 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147238980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOP-53 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5GM3ZVR4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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